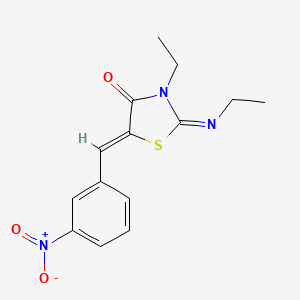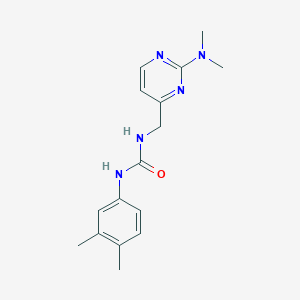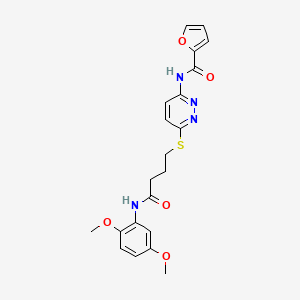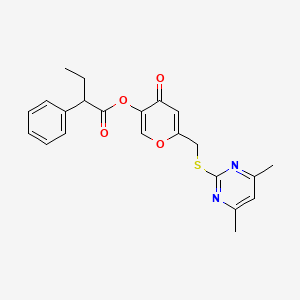
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate" is a chemical entity that appears to be related to a family of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The dimethylpyrimidin-2-yl moiety is a common feature in several compounds that have been synthesized for various biological activities, including antimicrobial and herbicidal properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions. For instance, a compound with the dimethylpyrimidin-2-yl moiety was synthesized through a four-step reaction process starting from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
Compounds containing the 4,6-dimethylpyrimidin-2-yl group have been characterized using various analytical techniques such as 1H NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction . These methods provide detailed information about the molecular structure, including the arrangement of atoms and the presence of specific functional groups. The crystal structure of a related compound revealed that the thiourea moiety and the pyrimidine ring are almost coplanar, which could influence the chemical reactivity and biological activity of the compound .
Chemical Reactions Analysis
The reactivity of the dimethylpyrimidin-2-yl moiety in chemical reactions can lead to the formation of various complexes and derivatives. For example, fusion of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol with phenols results in the formation of stable complexes, which are held together by a system of intermolecular N···H–O hydrogen bonds . These complexes exhibit stability even at high temperatures, which is indicative of their robustness and potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the dimethylpyrimidin-2-yl group can be inferred from their structural characteristics. For instance, the crystallographic data of a related compound indicates a triclinic system with specific geometric parameters, which can affect the compound's density and solubility . The presence of intermolecular hydrogen bonds can also influence the melting point and stability of the compound. Additionally, the biological activity tests of related compounds have shown good inhibitory activity against certain plant and bacterial species, suggesting potential applications as herbicides or antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Formation
The compound is involved in the synthesis of pyrimidine-linked heterocyclics, highlighting its utility in creating complex organic structures. A study demonstrated the preparation of pyrimidine-linked pyrazol-3-yl amines through cyclocondensation under microwave irradiation, showcasing the compound's role in generating new chemical entities with potential biological activities (Deohate & Palaspagar, 2020).
Antimicrobial Potential
Another significant application is in the development of novel heterocyclic compounds containing a sulfonamido moiety, aimed at enhancing antibacterial properties. Research has shown that derivatives produced from reactions with active methylene compounds exhibit high antibacterial activities, indicating the compound's potential in antimicrobial agent synthesis (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Anti-inflammatory Applications
The compound's derivatives have been investigated for their anticancer and anti-inflammatory effects. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer agents, showing promising results against specific cancer cell lines (Rahmouni et al., 2016). Another study synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing significant antitumor activities against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Supramolecular Chemistry
The compound's derivatives have also found applications in supramolecular chemistry. For example, ureidopyrimidones, related to the core structure, dimerize via hydrogen bonds, demonstrating the potential for building supramolecular assemblies (Beijer et al., 1998).
Antimicrobial Agent Development
Further research into the compound's derivatives has led to the synthesis of novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, showing significant antimicrobial potential against various bacterial strains and fungi (Kamal et al., 2015).
Eigenschaften
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-18(16-8-6-5-7-9-16)21(26)28-20-12-27-17(11-19(20)25)13-29-22-23-14(2)10-15(3)24-22/h5-12,18H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRBTWHULSVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylbutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone](/img/structure/B3017858.png)
![N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide](/img/structure/B3017860.png)
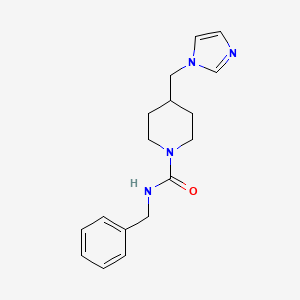
![(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3017864.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride](/img/structure/B3017867.png)
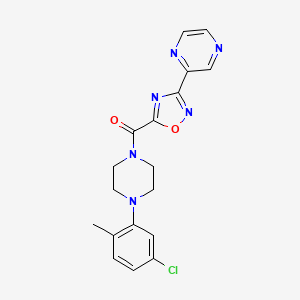
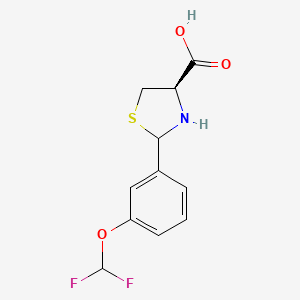
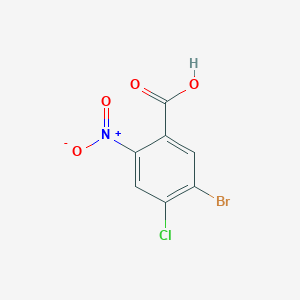
![1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride](/img/structure/B3017872.png)
![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B3017874.png)
